Ethyl 3-acetylpicolinate
Description
This compound is structurally analogous to other ethyl picolinate derivatives but differs in the functional group at the 3-position, which may influence its physicochemical properties, reactivity, and applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 3-acetylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-8(7(2)12)5-4-6-11-9/h4-6H,3H2,1-2H3 |
InChI Key |
XNYDJNHZYHFGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetylpicolinate can be synthesized through several methods. One common method involves the reaction of picolinic acid with ethyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.
Chemical Reactions Analysis
Hydrolysis
Pyridine derivatives with ester groups (e.g., ethyl esters) undergo hydrolysis under acidic or basic conditions. For example:
This reaction is analogous to the hydrolysis of Ethyl 4-acetylpicolinate, where the ester group is cleaved to yield a carboxylic acid.
Nucleophilic Substitution
The pyridine nitrogen in such derivatives can act as a leaving group under basic conditions, enabling substitution reactions. For example, treatment with a strong base (e.g., NaH) may generate a carbanion intermediate:
This mechanism is observed in similar compounds like ethyl acetoacetate , where the enolate intermediate undergoes subsequent alkylation or acylation.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-withdrawing groups (e.g., acetyl) direct incoming electrophiles to specific positions. For example, nitration or bromination could occur at the para position relative to the acetyl group.
Comparison with Analogous Compounds
Limitations and Gaps
The provided sources do not explicitly describe This compound , and its reactivity may differ from Ethyl 4-acetylpicolinate due to positional effects. For precise reaction mechanisms, experimental studies or computational modeling would be required.
Scientific Research Applications
Ethyl 3-acetylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other esters.
Mechanism of Action
The mechanism of action of ethyl 3-acetylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be hydrolyzed to release picolinic acid, which has its own set of biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the ethyl picolinate backbone but differ in substituents at the 3-position, offering insights into how functional groups modulate properties:
Ethyl 3-Methylpicolinate (CAS 58997-10-7)
- Structure : A methyl group at the 3-position of the pyridine ring.
- 8 .
- Applications : Often used as a synthetic intermediate. The methyl group may enhance lipophilicity compared to unsubstituted ethyl picolinate.
Ethyl 3-(2-Ethoxy-2-oxoethoxy)picolinate (CAS 188745-02-0)
- Structure : A branched ethoxy-oxoethoxy group at the 3-position.
- Properties: Molecular formula C₁₂H₁₅NO₅ (MW 253.25).
- Applications : Likely used in pharmaceuticals or agrochemicals due to its complex substituent.
Ethyl 3-Amino-6-methylpicolinate (CAS 908832-89-3)
- Structure: Amino and methyl groups at the 3- and 6-positions, respectively.
- Properties: Molecular formula C₉H₁₂N₂O₂ (MW 180.20). The amino group enhances reactivity (e.g., in coupling reactions), while the methyl group adds steric bulk .
- Applications: Potential use in drug discovery or as a ligand in coordination chemistry.
Ethyl 3-Amino-4,6-dichloropicolinate (CAS 2007908-60-1)
- Structure: Amino group at the 3-position and chlorine atoms at 4- and 6-positions.
- Properties: Molecular formula C₈H₈Cl₂N₂O₂ (MW 235.07).
- Applications : Research use in agrochemical development.
Data Table: Comparative Analysis of Ethyl Picolinate Derivatives
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., chlorine in Ethyl 3-amino-4,6-dichloropicolinate) increase stability and electronegativity, favoring pesticidal activity . Amino groups (e.g., in Ethyl 3-amino-6-methylpicolinate) enhance reactivity for cross-coupling or amidation reactions . Branched ethers (e.g., in Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate) improve solubility in polar solvents, critical for formulation in pharmaceuticals .
- 8, but data gaps exist for other derivatives .
Q & A
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomeric equilibria. Researchers should: (i) Replicate experiments under identical conditions (solvent, temperature). (ii) Use density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to simulate spectra and compare with experimental results. (iii) Employ 2D NMR techniques (COSY, HSQC) to resolve signal overlap .
Q. What computational approaches are suitable for studying the electronic and thermodynamic properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation dynamics and conformational flexibility. Quantum mechanical calculations (DFT) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and thermodynamic parameters (ΔG, ΔH). For solvent interactions, polarizable continuum models (IEF-PCM) correlate dielectric constants with molecular behavior .
Q. How can researchers design experiments to investigate the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Structure-activity relationship (SAR) studies require: (i) Functional group modifications (e.g., acetyl vs. propionyl derivatives). (ii) In vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. (iii) Molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Data analysis must address statistical validity (p < 0.05, n ≥ 3) and dose-response curves (IC₅₀ calculations) .
Q. What methodologies address challenges in scaling up this compound synthesis without compromising yield?
- Methodological Answer : Process optimization includes: (i) Transitioning from batch to flow chemistry for better heat/mass transfer. (ii) Design of Experiments (DoE) to identify critical parameters (e.g., residence time, catalyst loading). (iii) Green chemistry principles (e.g., solvent substitution with ethyl lactate) to improve sustainability .
Q. How should researchers analyze conflicting bioactivity data in different cell lines or model organisms?
- Methodological Answer : Contradictions may stem from metabolic differences or assay conditions. Solutions include: (i) Cross-validation using orthogonal assays (e.g., Western blot vs. ELISA). (ii) Pharmacokinetic studies (ADME profiling) to assess bioavailability. (iii) Meta-analysis of existing literature to identify trends or outliers .
Q. What advanced techniques validate the compound’s role in catalytic or coordination chemistry?
- Methodological Answer : X-ray crystallography confirms metal-ligand coordination geometry. Cyclic voltammetry evaluates redox behavior. Spectroelectrochemical methods (UV-vis-NIR under applied potential) monitor electron-transfer processes. Data interpretation should reference crystallographic databases (CCDC) and theoretical bond dissociation energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
